Ethyl 2-(2-chloropyridin-3-yl)acetate
CAS No.: 164464-60-2
Cat. No.: VC21299486
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 164464-60-2 |
---|---|
Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 g/mol |
IUPAC Name | ethyl 2-(2-chloropyridin-3-yl)acetate |
Standard InChI | InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 |
Standard InChI Key | BOAKAIDVPSXXTO-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=C(N=CC=C1)Cl |
Canonical SMILES | CCOC(=O)CC1=C(N=CC=C1)Cl |
Introduction
Chemical Identity and Properties
Basic Information
Ethyl 2-(2-chloropyridin-3-yl)acetate is an organic compound with the molecular formula C9H10ClNO2. This compound has a molecular weight of 199.63 g/mol as computed by PubChem 2.2. It belongs to the class of chlorinated pyridine derivatives and contains an ethyl ester functional group . The presence of both the pyridine ring and the ester functionality contributes to its chemical reactivity and potential utility in organic synthesis.
Structural Characteristics
The molecular structure of ethyl 2-(2-chloropyridin-3-yl)acetate consists of a 2-chloropyridine ring with an acetate group at the 3-position. The compound features a chlorine atom at the 2-position of the pyridine ring, which significantly influences its chemical behavior and reactivity. The acetate group contains an ethyl ester, which provides opportunities for various chemical transformations. The specific arrangement of these functional groups gives the compound its distinctive chemical properties and potential applications .
Physical Properties
While detailed physical property data is limited in the available literature, as an organic compound containing a chlorinated pyridine ring and an ester group, ethyl 2-(2-chloropyridin-3-yl)acetate likely exists as a colorless to pale yellow liquid or solid at room temperature. Its solubility characteristics would be expected to include good solubility in organic solvents such as alcohols, ethers, and chlorinated solvents, with limited solubility in water due to its predominantly hydrophobic nature.
Nomenclature and Identification
Systematic Nomenclature
According to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, the compound is systematically named as ethyl 2-(2-chloropyridin-3-yl)acetate. This name was computed by Lexichem TK 2.7.0 and is documented in the PubChem database . The name systematically describes the compound's structure: an ethyl ester of an acetic acid derivative where the acetic acid is substituted at its alpha position with a 2-chloropyridin-3-yl group.
Alternative Names and Identifiers
The compound is associated with several synonyms and alternative identifiers that facilitate its identification in chemical databases and scientific literature:
Identifier Type | Value |
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CAS Registry Number | 164464-60-2 |
PubChem CID | 15326671 |
Synonyms | ethyl 2-(2-chloropyridin-3-yl)acetate; ETHYL 2-CHLOROPYRIDINE-3-ACETATE; 3-PYRIDINEACETIC ACID, 2-CHLORO-, ETHYL ESTER; MFCD17214401 |
InChI | InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 |
InChIKey | BOAKAIDVPSXXTO-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=C(N=CC=C1)Cl |
Table 1: Identification codes and alternative names for ethyl 2-(2-chloropyridin-3-yl)acetate
Database Records
The compound was initially added to the PubChem database on February 9, 2007, with the most recent modification to its record dated March 1, 2025 . This consistent database tracking enables researchers to access standardized information about the compound's properties and characteristics.
Chemical Structure Representation
Two-Dimensional Structure
The two-dimensional structural representation of ethyl 2-(2-chloropyridin-3-yl)acetate depicts its molecular framework with the pyridine ring containing a nitrogen atom at position 1, a chlorine substituent at position 2, and an acetate group (CH2COOC2H5) at position 3. The structure clearly shows the connectivity between atoms and the spatial arrangement of the functional groups within the molecule .
Three-Dimensional Conformation
The three-dimensional conformational structure of ethyl 2-(2-chloropyridin-3-yl)acetate provides insights into its spatial arrangement and potential interactions with biological targets. The pyridine ring adopts a planar conformation due to its aromatic character, while the acetate side chain extends away from the ring. The chlorine atom at position 2 and the nitrogen atom in the pyridine ring can potentially serve as hydrogen bond acceptors, which may be relevant for interactions with biological macromolecules .
Synthetic Methods and Preparation
Reaction Conditions
Typical reaction conditions for the synthesis of similar compounds often involve:
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For esterification reactions: acid catalysis (such as H2SO4 or p-toluenesulfonic acid) or coupling reagents (DCC, EDC, etc.)
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For alkylation reactions: use of strong bases (LDA, n-BuLi) followed by electrophilic quenching
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Moderate to elevated temperatures (room temperature to reflux)
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Anhydrous conditions to prevent hydrolysis of intermediates
Comparative Analysis
Structural Analogs
Understanding the relationship between ethyl 2-(2-chloropyridin-3-yl)acetate and its structural analogs provides insights into its unique properties and potential applications. The table below presents a comparative analysis of this compound with structurally similar molecules:
Compound | Structural Differences | Potential Impact on Properties |
---|---|---|
Ethyl 2-(3-chloropyridin-4-yl)acetate | Chlorine at position 3 instead of 2; Acetate at position 4 instead of 3 | Different electronic distribution; Altered reactivity patterns |
Ethyl 2-(2-chloropyridin-4-yl)acetate | Acetate at position 4 instead of 3 | Modified steric environment; Different substitution patterns for reactions |
Methyl 2-(2-chloropyridin-3-yl)acetate | Methyl ester instead of ethyl ester | Slightly altered physical properties; Different hydrolysis rates |
2-(2-Chloropyridin-3-yl)acetic acid | Carboxylic acid instead of ester | Increased polarity; Different reactivity profile |
Table 2: Comparative analysis of ethyl 2-(2-chloropyridin-3-yl)acetate with structural analogs
Structure-Activity Considerations
The specific positioning of functional groups in ethyl 2-(2-chloropyridin-3-yl)acetate likely influences its chemical reactivity and potential biological activity:
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The chlorine atom at position 2 creates an electron-deficient center, enhancing the electrophilicity of the adjacent carbon atoms
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The pyridine nitrogen provides a site for hydrogen bonding and potential coordination with metals
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The acetate group offers opportunities for metabolic transformations in biological systems
Chemical Reactivity
Hydrolysis
The ester functionality in ethyl 2-(2-chloropyridin-3-yl)acetate is susceptible to hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis would yield the corresponding carboxylate salt, while acid-catalyzed hydrolysis would produce the carboxylic acid. These transformations are relevant for potential metabolic pathways if the compound were to be used in biological applications.
Nucleophilic Substitution
The chlorine atom at position 2 of the pyridine ring is activated toward nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. This reactivity could be exploited in synthetic applications to introduce various nucleophiles (amines, thiols, alcohols) at this position.
Reduction Reactions
The ester group can undergo reduction with appropriate reducing agents (such as LiAlH4 or DIBAL-H) to yield the corresponding alcohol. Additionally, the pyridine ring could be reduced under catalytic hydrogenation conditions to give the corresponding piperidine derivative.
Future Research Directions
Analytical Considerations
For researchers working with this compound, several analytical approaches would be valuable:
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NMR spectroscopy (1H, 13C) for structural confirmation
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Mass spectrometry for molecular weight verification and fragmentation pattern analysis
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IR spectroscopy for functional group identification
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X-ray crystallography for definitive structural characterization if crystalline forms can be obtained
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